REACTION_CXSMILES
|
[CH2:1](N(CC)CC)C.Cl.[OH:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([NH2:16])=[NH:15])=[CH:12][CH:11]=1.[N:19]1[CH:24]=[CH:23][CH:22]=CC=1>>[C:24]([C:23]1[CH:1]=[N:15][C:14]([C:13]2[CH:17]=[CH:18][C:10]([OH:9])=[CH:11][CH:12]=2)=[N:16][CH:22]=1)#[N:19] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
Cl.OC1=CC=C(C(=N)N)C=C1
|
Name
|
α-cyano-β-dimethylamino-acroleine
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
upon stirring for 6 hours to 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Dark brown colored reaction mixture is poured on ice/concentrated H2SO4 (500 g/50 ml)
|
Type
|
CUSTOM
|
Details
|
the precipitate is removed by suction
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/activated carbon
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |